
D-Mannojirimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxymannojirimycin and other glycosidase inhibitors .
Applications De Recherche Scientifique
Chemistry: D-Mannojirimycin is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound is used to study glycosidase enzymes and their inhibition. It serves as a tool to understand carbohydrate metabolism and enzyme-substrate interactions .
Medicine: this compound has therapeutic applications due to its glycosidase inhibitory activity. It is used in the treatment of diseases such as diabetes, viral infections, and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an additive in food products to regulate carbohydrate metabolism .
Mécanisme D'action
D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .
Comparaison Avec Des Composés Similaires
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar structure but different stereochemistry.
1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with different biological activity.
Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .
Propriétés
Formule moléculaire |
C6H13NO5 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |
Clé InChI |
FXVPOMKTIZKCTJ-QTVWNMPRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


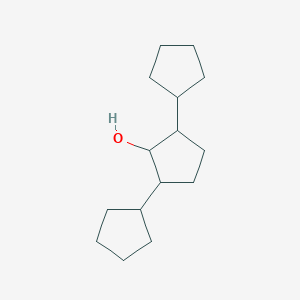
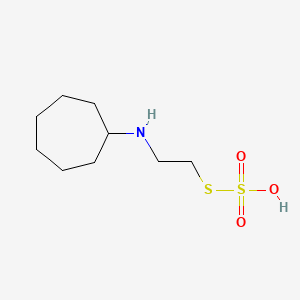

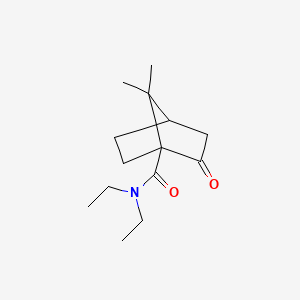

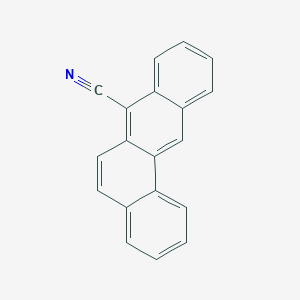
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
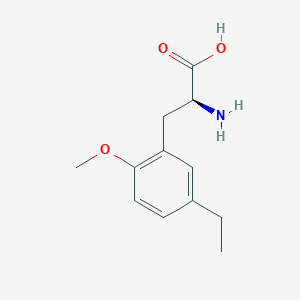
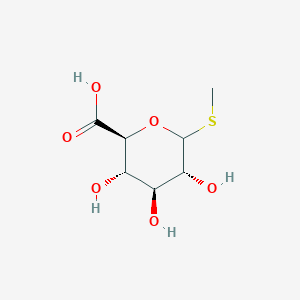
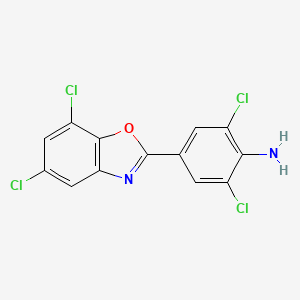
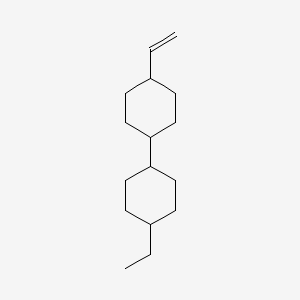


![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
